

Spectroscopic Profile of Isobutylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylpropylboronic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for isobutylboronic acid (CAS No. 84110-40-7), a key organoboron compound utilized in a variety of chemical applications, including as a crucial intermediate in the synthesis of pharmaceuticals like Bortezomib. This document presents available and predicted spectroscopic data (NMR, IR, and MS), detailed experimental protocols, and a logical workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for isobutylboronic acid are not readily available in the public domain, several suppliers of the compound confirm its structure via NMR analysis. To provide valuable guidance, predicted ^1H and ^{13}C NMR data have been generated.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities for Isobutylboronic Acid

Protons	Predicted Chemical Shift (ppm)	Multiplicity
CH ₂	0.85	Doublet
CH	1.85	Nonet
CH ₃	0.95	Doublet
OH	(variable)	Singlet (broad)

Note: The chemical shift of the hydroxyl (OH) protons is highly variable and depends on factors such as solvent, concentration, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Isobutylboronic Acid

Carbon	Predicted Chemical Shift (ppm)
C1 (CH ₂)	~30 (broad)
C2 (CH)	24.8
C3 (CH ₃)	23.5

Note: The carbon atom directly attached to the boron (C1) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus, and in many cases, it may not be observed at all in the ¹³C NMR spectrum.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of boronic acids is as follows:

- **Sample Preparation:** Dissolve 5-25 mg of isobutylboronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shifts, particularly of the labile hydroxyl protons.

- Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger sample quantity (50-100 mg) may be necessary.
 - Longer acquisition times with a greater number of scans are typically required due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

The infrared spectrum of isobutylboronic acid exhibits characteristic absorptions corresponding to its functional groups. While access to full spectral data often requires a subscription to spectral databases, the key absorption bands are well-established for boronic acids.

Table 3: Key IR Absorption Bands for Isobutylboronic Acid

Wavenumber (cm^{-1})	Intensity	Assignment
~3600-3200	Strong, Broad	O-H stretch (hydrogen-bonded)
~2960-2850	Strong	C-H stretch (aliphatic)
~1470-1350	Medium	C-H bend (aliphatic)
~1350	Strong	B-O stretch
~1200-1000	Strong	C-O stretch

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

- **Sample Preparation:** Place a small amount of crystalline isobutylboronic acid directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Spectrum Collection:** Collect the spectrum over the standard mid-IR range (e.g., 4000-400 cm^{-1}). A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.

Mass Spectrometry (MS)

Experimental mass spectral data for isobutylboronic acid is not readily available in public databases. However, the mass spectrum of its isomer, n-butylboronic acid, provides a valuable reference for the expected fragmentation pattern under Electron Ionization (EI).

Mass Spectrometry Data of n-Butylboronic Acid (as a proxy)

Table 4: Major Mass Fragments for n-Butylboronic Acid (EI-MS)^[1]

m/z	Relative Intensity	Possible Fragment
102	Low	$[M]^+$ (Molecular Ion)
84	Moderate	$[M - H_2O]^+$
73	High	$[C_2H_6BO_2]^+$
56	High	$[C_4H_8]^+$
45	Very High	$[CH_2BO_2]^+$
44	Moderate	$[HBO_2]^+$
41	High	$[C_3H_5]^+$

Note: Isobutylboronic acid is expected to show a similar fragmentation pattern, with potential variations in the relative intensities of the fragments due to the branched alkyl chain.

Experimental Protocol for Mass Spectrometry (GC-MS with Derivatization)

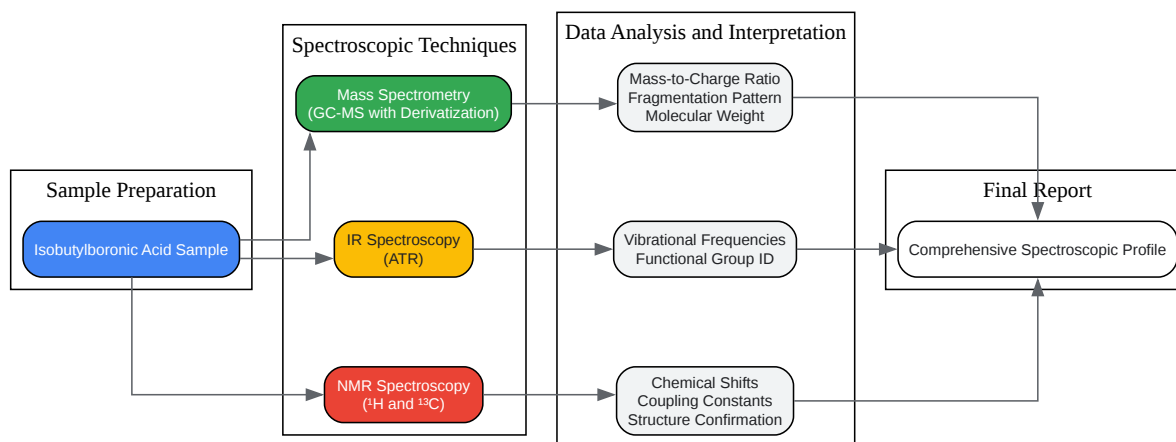
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds. Boronic acids are often derivatized to increase their volatility and thermal stability.

- Derivatization (Silylation):
 - Dissolve approximately 1 mg of isobutylboronic acid in 100 μ L of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
 - Add 100 μ L of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
 - Heat the mixture at 60-70 $^{\circ}$ C for 30 minutes to form the trimethylsilyl (TMS) ester.
- GC-MS Analysis:
 - Injector: Set the temperature to 250 $^{\circ}$ C.

- Column: Use a non-polar capillary column (e.g., DB-5ms).
- Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Ion Source: Use Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Scan a mass range of m/z 40-500.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of isobutylboronic acid.



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Caption: Workflow for the spectroscopic analysis of isobutylboronic acid.

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References

- 1. Butylboronic Acid | C₄H₁₁BO₂ | CID 20479 - PubChem [pubchem.ncbi.nlm.nih.gov]
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